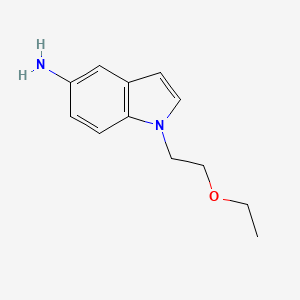

1-(2-Ethoxyethyl)-1H-indol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Ethoxyethyl)-1H-indol-5-amine is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-1H-indol-5-amine typically involves the reaction of indole with 2-ethoxyethylamine under specific conditions. One common method includes:

Starting Materials: Indole and 2-ethoxyethylamine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the indole, facilitating nucleophilic substitution.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and promote the reaction.

Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the reaction parameters more precisely.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethoxyethyl)-1H-indol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Substitution: The ethoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides with sodium hydride or potassium carbonate.

Major Products:

Oxidation: Indole-5-carboxylic acid derivatives.

Reduction: Reduced indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxyethyl)-1H-indol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxyethyl)-1H-indol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, indole derivatives are known to interact with serotonin receptors, which can influence mood and behavior. The ethoxyethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Methoxyethyl)-1H-indol-5-amine

- 1-(2-Propoxyethyl)-1H-indol-5-amine

- 1-(2-Butoxyethyl)-1H-indol-5-amine

Comparison: 1-(2-Ethoxyethyl)-1H-indol-5-amine is unique due to its specific ethoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The length and nature of the alkoxy group can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Biologische Aktivität

1-(2-Ethoxyethyl)-1H-indol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

IUPAC Name: this compound

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole moiety is known for its ability to form hydrogen bonds and participate in π-π stacking interactions, which can influence enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. The following table summarizes the anticancer activities of related indole derivatives:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 0.56 | Induces apoptosis via ROS generation |

| Compound B | SMMC-7721 | 0.91 | Inhibits Topoisomerase IIα |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data that is currently under investigation or not yet available.

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. Research has demonstrated that certain indole-based compounds can enhance the efficacy of antibiotics against resistant bacterial strains by inhibiting cystathionine γ-lyase (CSE), an enzyme involved in bacterial resistance mechanisms. This suggests a potential role for this compound in overcoming antibiotic resistance.

Case Studies

Several studies have highlighted the biological activities of indole derivatives similar to this compound:

- Antitumor Activity : A study evaluated a series of indole derivatives against liver cancer cell lines, showing that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

- Enzyme Inhibition : Another study focused on the inhibition of COX enzymes, revealing that certain indole compounds could effectively reduce inflammation by inhibiting COX-2 activity, which is crucial in the inflammatory response .

- Antimicrobial Efficacy : Research into the antibacterial properties of indole derivatives demonstrated that these compounds could significantly inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their utility in treating resistant infections .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of indole derivatives is essential for optimizing their biological activity. Modifications at various positions on the indole ring or the side chains can significantly alter their pharmacological profiles.

Key Findings in SAR:

- Substituents on the nitrogen atom and variations in alkyl chain length can enhance bioactivity.

- The presence of electron-withdrawing groups typically increases potency against target enzymes or receptors.

Eigenschaften

IUPAC Name |

1-(2-ethoxyethyl)indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-15-8-7-14-6-5-10-9-11(13)3-4-12(10)14/h3-6,9H,2,7-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZCSGWNLSHVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C1C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.